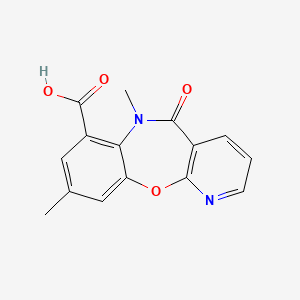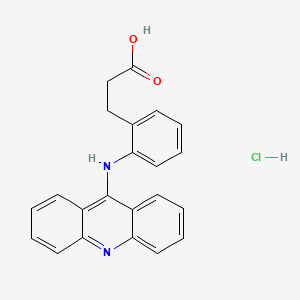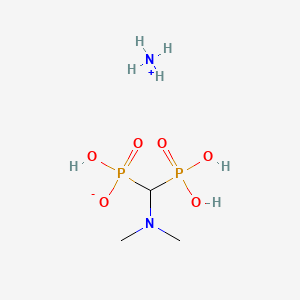
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt is a chemical compound with the molecular formula C3H14N2O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly valued for its ability to act as a corrosion inhibitor and its role in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt typically involves the reaction of dimethyl formamide with phosphorous acid and phosphorus trichloride. The reaction is carried out at approximately 70°C, resulting in a viscous mass. This mass is then treated with water and acetone to form the desired compound. The yield of this reaction is typically around 76%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds may be employed to improve the efficiency of the reaction and reduce the reaction time.
化学反应分析
Types of Reactions
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds.
科学研究应用
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various synthetic processes and as a corrosion inhibitor.
Biology: The compound is employed in biochemical studies and as a chelating agent.
Industry: The compound is used in the production of flame retardants, water treatment chemicals, and as a stabilizer in various industrial processes
作用机制
The mechanism of action of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt involves its ability to form stable complexes with metal ions. This property makes it an effective corrosion inhibitor, as it can form a protective layer on metal surfaces, preventing oxidation and degradation. The compound’s molecular targets include metal ions and various enzymes involved in biochemical processes .
相似化合物的比较
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt can be compared with other similar compounds such as:
- Dimethylaminomethanediphosphonate
- N,N-dimethylaminomethane diphosphonic acid
- N,N-dimethylaminomethane diphosphonic acid, monosodium salt
- N,N-dimethylaminomethane diphosphonic acid, trisodium salt
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its high stability and effectiveness as a corrosion inhibitor.
属性
CAS 编号 |
81276-56-4 |
|---|---|
分子式 |
C3H14N2O6P2 |
分子量 |
236.10 g/mol |
IUPAC 名称 |
azanium;[dimethylamino(phosphono)methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C3H11NO6P2.H3N/c1-4(2)3(11(5,6)7)12(8,9)10;/h3H,1-2H3,(H2,5,6,7)(H2,8,9,10);1H3 |
InChI 键 |
CERDQVKFZTYIGP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


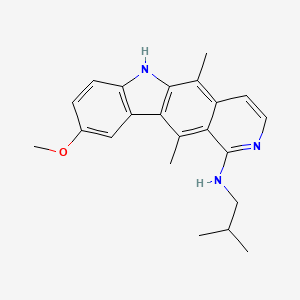
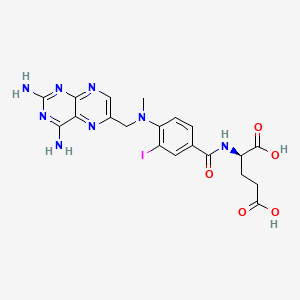

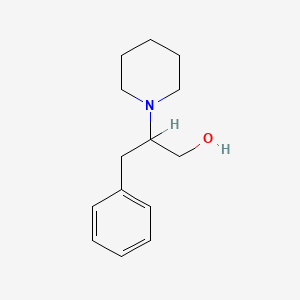
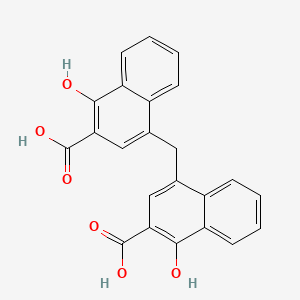
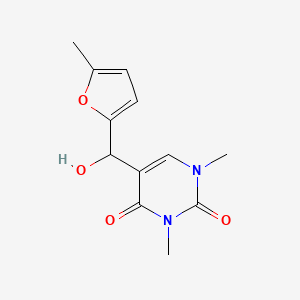
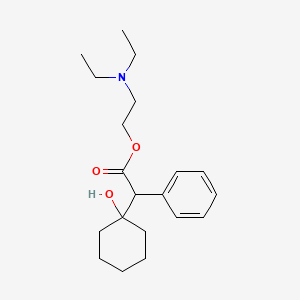
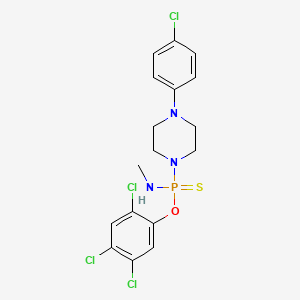
methanone](/img/structure/B12791111.png)
